molecular formula C9H9F2N5O2S B2700272 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide CAS No. 920467-68-1

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide

Cat. No.: B2700272
CAS No.: 920467-68-1
M. Wt: 289.26
InChI Key: YJNUQKCGHRLMGQ-UHFFFAOYSA-N
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Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide is a synthetic organic compound characterized by the presence of a tetrazole ring, a difluorophenyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the tetrazole intermediate.

    Attachment of the Methanesulfonamide Group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the methanesulfonamide moiety, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The tetrazole ring and difluorophenyl group may interact with enzymes or receptors, modulating their activity. The methanesulfonamide moiety can enhance the compound’s solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

  • N-((1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide
  • N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl ring (e.g., chlorine vs. fluorine) or variations in the sulfonamide group (e.g., methanesulfonamide vs. ethanesulfonamide) can significantly impact the compound’s properties.
  • Unique Features: N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide is unique due to the combination of the difluorophenyl group and the tetrazole ring, which may confer distinct biological activities and chemical reactivity.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N5O2S/c1-19(17,18)12-5-9-13-14-15-16(9)6-2-3-7(10)8(11)4-6/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNUQKCGHRLMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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